2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide
CAS No.: 1797637-46-7
Cat. No.: VC6811950
Molecular Formula: C19H17NO2S
Molecular Weight: 323.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797637-46-7 |
|---|---|
| Molecular Formula | C19H17NO2S |
| Molecular Weight | 323.41 |
| IUPAC Name | 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C19H17NO2S/c1-22-18-9-5-4-8-17(18)19(21)20-12-14-6-2-3-7-16(14)15-10-11-23-13-15/h2-11,13H,12H2,1H3,(H,20,21) |
| Standard InChI Key | HMJDXLYHPAFJSM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
2-Methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide features a benzamide core substituted with a methoxy group at the 2-position and a 2-(thiophen-3-yl)benzyl moiety at the amide nitrogen (Fig. 1). Key physicochemical parameters can be inferred from structurally similar compounds:
The methoxy group enhances lipophilicity, while the thiophene ring introduces π-π stacking potential, critical for target binding . The benzyl linkage may improve blood-brain barrier penetration, as observed in N-(2-aminoethyl)-N-benzyloxyphenyl benzamides .
Synthesis and Structural Modifications
Core Synthesis Strategy
The synthesis of related benzamides typically follows a four-step protocol (Scheme 1) :
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Alkylation of Nitrophenols: 4-Nitrophenol reacts with benzyl bromides to form nitro intermediates.
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Nitro Reduction: Catalytic hydrogenation or zinc/copper-mediated reduction yields anilines.
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Reductive Amination: N-Boc-2-aminoacetaldehyde introduces the aminoethyl side chain.
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Benzoylation: Reaction with benzoyl chloride derivatives forms the final amide.
For 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide, modifications would involve:
Structure-Activity Relationship (SAR) Trends
Key substituent effects from analogous compounds (Table 1) :
| Substituent (R₁) | EC₅₀ (μM) | Effect on Potency |
|---|---|---|
| 2-Fluoro | 0.074 | Baseline activity |
| 2-Chloro | 0.018 | 4× improvement |
| 2-Trifluoromethyl | 0.005 | 15× improvement |
| 2-Methoxy | Inactive | Loss of activity |
Notably, methoxy groups at the benzamide ortho position often reduce antiparasitic activity , suggesting that 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide may prioritize other therapeutic targets, such as kinase inhibition or neurodegenerative pathways .
Biological Activity and Mechanisms
Central Nervous System (CNS) Penetration
Compounds with logP ~4–5 and polar surface areas <60 Ų typically achieve >1:1 brain-to-plasma ratios . The 2-(thiophen-3-yl)benzyl group in this compound mirrors neuroactive scaffolds used in dopamine receptor modulators, suggesting potential CNS applications .
Cytochrome P450 Interactions
Primary amine-containing benzamides exhibit CYP3A4 inhibition (IC₅₀ = 0.074 μM) . The absence of a free amine in 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide likely reduces this off-target effect, improving metabolic stability.
Pharmacokinetic Profiling
Predicted parameters based on in vitro assays of analogs:
| Parameter | Value | Source Compound |
|---|---|---|
| Microsomal t½ | >60 min (mouse) | N-Boc-protected analogs |
| Oral Bioavailability | 40–60% | Benzyloxyphenyl series |
| Brain Exposure | 3:1 (brain:plasma) | Thiophene-containing analogs |
Comparative Analysis with Nicotinamide Derivatives
The structurally similar 2-methoxy-N-(2-(thiophen-3-yl)benzyl)nicotinamide (PubChem CID 76149286) highlights critical differences:
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Nicotinamide Core: Pyridine ring increases polarity (PSA = 39.2 Ų vs. ~45 Ų for benzamide).
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Target Selectivity: Nicotinamides favor kinase inhibition, while benzamides target parasitic enzymes .
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Metabolic Stability: Benzamides exhibit longer t½ due to reduced oxidative metabolism .
Future Directions and Optimization
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Synthetic Optimization:
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Target Identification:
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In Vivo Validation:
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Acute toxicity studies in murine models.
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Efficacy testing in chronic trypanosomiasis models.
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